Product packaging for Methyl 2,4-dimethoxy-3-fluorobenzoate(Cat. No.:CAS No. 1018451-11-0)

Methyl 2,4-dimethoxy-3-fluorobenzoate

Cat. No.: B1649568
CAS No.: 1018451-11-0
M. Wt: 214.19
InChI Key: AFMSDRKBAQNUOX-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxy-3-fluorobenzoate is an organic compound with the molecular formula C 10 H 11 FO 4 and a molecular weight of 214.19 g/mol . Its CAS registry number is 1018451-11-0 . This fluorinated benzoate ester features methoxy groups at the 2- and 4-positions and a fluorine atom at the 3-position of the benzene ring, a structure that classifies it as a valuable building block in synthetic and medicinal chemistry. The specific placement of these functional groups makes it a versatile intermediate for constructing more complex molecules. Fluorobenzoate derivatives are prominently used in the development of radiopharmaceuticals, often serving as precursors or prosthetic reagents for site-specific radiolabeling of peptides, proteins, and other biologics with fluorine-18 for positron emission tomography (PET) imaging . Researchers utilize such compounds to develop thiol-selective and maleimide-based conjugation agents, enabling the controlled attachment of radionuclides to biomolecules . Beyond radiochemistry, this compound is a key synthon in synthesizing diverse libraries of organic molecules for agrochemical and pharmaceutical research, where the introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes exclusively. This compound is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO4 B1649568 Methyl 2,4-dimethoxy-3-fluorobenzoate CAS No. 1018451-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-13-7-5-4-6(10(12)15-3)9(14-2)8(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMSDRKBAQNUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285515
Record name Methyl 3-fluoro-2,4-dimethoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID501285515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018451-11-0
Record name Methyl 3-fluoro-2,4-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018451-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Methyl 2,4-dimethoxy-3-fluorobenzoate

The construction of the target molecule can be approached by either functionalizing a pre-existing benzene (B151609) ring or by building the ring through annulation reactions. The former is more common and relies on the directing effects of the substituents to guide subsequent additions.

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 2,4-dimethoxy-3-fluorobenzoic acid. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, is a primary method. masterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields, it is typically conducted with a large excess of methanol or with the continuous removal of water. masterorganicchemistry.comgoogle.com

Beyond traditional catalysts like sulfuric acid, modern catalytic systems have been developed to improve efficiency and substrate tolerance. For instance, heterogeneous catalysts such as the metal-organic framework (MOF) UiO-66-NH₂ have been shown to be effective for the methyl esterification of various fluorinated aromatic carboxylic acids, significantly reducing reaction times compared to traditional methods. rsc.orgresearchgate.net Lewis acids, including zirconium and hafnium complexes, also catalyze dehydrative esterification, often under milder conditions and with equimolar amounts of reactants, although they may require techniques for azeotropic water removal. nih.govacs.org

Table 1: Catalytic Systems for the Esterification of Benzoic Acid Derivatives | Catalyst System | Reactants | Conditions | Key Features | Citations | | :--- | :--- | :--- | :--- | :--- | | H₂SO₄ (Fischer) | Carboxylic Acid, excess Alcohol | Heat, Reflux | Classic, inexpensive method; equilibrium-driven. masterorganicchemistry.com | | BF₃·MeOH Complex | Fluorobenzoic Acids, Methanol | Heat | Traditional derivatizing agent for GC-MS analysis. rsc.org | | UiO-66-NH₂ (MOF) | Fluorobenzoic Acids, Methanol | 150°C, 10 hours | Heterogeneous, reusable catalyst; reduced reaction time. rsc.orgresearchgate.net | | Zr(Cp)₂(CF₃SO₃)₂·THF | Benzoic Acid, Alcohol | 80°C, Benzotrifluoride | Moisture-tolerant Lewis acid; kinetic studies performed. nih.govacs.org | | Titanium Catalysts | Benzoic Acid, Alcohol | Distillation | Industrial process; requires removal of water. google.com |

The introduction of the fluorine atom onto the dimethoxybenzene framework is a critical step that can be achieved through several pathways.

Electrophilic Fluorination: This approach involves reacting an electron-rich precursor, such as methyl 2,4-dimethoxybenzoate, with an electrophilic fluorine source ("F⁺"). wikipedia.org Common reagents include N-F compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups, which would direct the incoming electrophile to the 3- and 5-positions. Therefore, achieving regioselective fluorination at the C-3 position requires careful optimization of reaction conditions to control the reactivity. google.com The mechanism is thought to proceed via either an Sₙ2 pathway or a single-electron transfer (SET) process, depending on the substrates and reagents involved. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): Alternatively, the fluorine atom can be introduced nucleophilically. This strategy requires a precursor with a suitable leaving group (e.g., -Cl, -Br, -NO₂) at the C-3 position. The reaction with a nucleophilic fluoride (B91410) source, such as KF or CsF, displaces the leaving group. For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups. ebyu.edu.tr While the methoxy groups are electron-donating, the presence of a carboxylate or other activating groups can facilitate the substitution. Transition-metal catalysis, particularly with palladium or copper, has emerged as a powerful method for the nucleophilic fluorination of aryl halides under milder conditions than traditional SₙAr. acs.orgcas.cn For example, a precursor like methyl 3-bromo-2,4-dimethoxybenzoate could potentially be converted to the target compound using a Pd-catalyzed fluorination protocol. acs.org

The methoxy groups in the target molecule are typically installed via alkylation of a dihydroxybenzoic acid precursor. The Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, is a standard method.

More advanced strategies focus on the direct functionalization of C-H bonds, which offers a more atom-economical approach. The carboxyl group of benzoic acid can act as a directing group to facilitate the ortho-alkylation or ortho-arylation of the ring. researchgate.netnih.gov Palladium-catalyzed reactions have been developed that allow for the introduction of alkyl groups from alkyl halides directly onto the C-H bond adjacent to the carboxylate. nih.gov Similarly, direct ortho-arylation can be achieved with aryl halides or diazonium salts using palladium or iridium catalysts, respectively. researchgate.netnih.gov These methods are instrumental in building up the substituted aromatic core from simpler benzoic acid precursors.

Table 2: Examples of Directed C-H Functionalization of Benzoic Acid Precursors

Reaction Type Catalyst/Reagents Substrate Key Features Citations
Ortho-Alkylation Pd(OAc)₂, Alkyl Halide, K₂CO₃ Benzoic Acids First Pd(II)-catalyzed alkylation without a co-oxidant. nih.gov
Ortho-Arylation Pd(OAc)₂, Aryl Iodide, AgOAc Benzoic Acids Employs Ag(I) for iodide removal; tolerates halides. researchgate.net
Ortho-Arylation [{IrCp*Cl₂}₂], Diazonium Salt, Ag₂CO₃ Benzoic Acids Mild conditions; orthogonal to halide cross-couplings. nih.gov

The synthesis of polysubstituted benzenes like this compound hinges on the principle of regioselectivity. fiveable.me The order of substituent introduction is critical, as existing groups on the ring dictate the position of subsequent functionalization. nih.gov Synthetic strategies often involve working backward from the target molecule, considering the directing effects of each group (activating/deactivating, ortho/para/meta-directing). fiveable.menih.gov

A plausible synthetic pathway could begin with a simpler, commercially available starting material and sequentially introduce the functional groups. For example, a synthesis could start from 2,3,4,5-tetrafluorobenzoic acid. A reaction sequence involving selective nitration, followed by nucleophilic substitution of fluorine atoms with methoxide (B1231860), reduction of the nitro group, diazotisation, and a final reduction step has been used to prepare the closely related 3,5-dimethoxy-2,4-difluorobenzoic acid. researchgate.net A similar multi-step sequence, carefully selecting reagents and protecting groups, would be necessary to achieve the specific 2,4-dimethoxy-3-fluoro substitution pattern. Photocatalytic methods are also emerging as a powerful tool for achieving highly regioselective C-H functionalization under mild conditions, offering potential future pathways. nih.gov

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the key synthetic steps allows for the optimization of reaction conditions and the prediction of outcomes. For the synthesis of this compound, the esterification step is particularly well-studied.

The Fischer esterification of 2,4-dimethoxy-3-fluorobenzoic acid with methanol is a reversible, equilibrium-limited reaction. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol, a series of proton transfers, and finally the elimination of water to form the ester. masterorganicchemistry.com

Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and steric hindrance. The presence of two ortho-substituents (the methoxy group at C-2 and the fluoro group at C-3) on the benzoic acid ring would be expected to sterically hinder the approach of the nucleophile (methanol), leading to a slower reaction rate compared to unsubstituted benzoic acid. ucr.ac.crchembam.com Studies on similar systems have shown that the activation energy for Fischer esterification is typically in the range of 40-60 kJ/mol. ucr.ac.cr

Thermodynamics: The Fischer esterification reaction is generally considered to be nearly thermoneutral, with a standard enthalpy change (ΔH°) of approximately -3 ± 2 kJ/mol. ucr.ac.cr This small enthalpy change means that temperature has only a minor effect on the equilibrium constant. ucr.ac.cr Consequently, driving the reaction toward the product side relies on manipulating the equilibrium position according to Le Châtelier's principle. This is most commonly achieved by using a large excess of one of the reactants (typically the alcohol) or by removing the water by-product as it forms, for example, through azeotropic distillation. masterorganicchemistry.comnih.gov

Table 3: Kinetic and Thermodynamic Parameters in Ester Synthesis | Parameter | Typical Value/Observation | Significance in Synthesis | Citations | | :--- | :--- | :--- | :--- | :--- | | Standard Enthalpy (ΔH°) | -3 ± 2 kJ/mol | Reaction is nearly thermoneutral; temperature has little effect on equilibrium. | ucr.ac.cr | | Activation Energy (Ea) | ~42-53 kJ/mol | Determines reaction rate; influenced by steric hindrance. | ucr.ac.cr | | Equilibrium | Reversible | High yields require shifting the equilibrium (e.g., excess reactant, water removal). | masterorganicchemistry.com | | Rate-Determining Step | Varies (often nucleophilic attack or dehydration) | Understanding the slowest step allows for targeted optimization. | nih.gov |

Reactivity and Derivatization of this compound

The reactivity of this compound is governed by the interplay of its three substituents on the aromatic ring: two electron-donating methoxy groups, an electron-withdrawing fluorine atom, and an electron-withdrawing methyl ester group.

The positions for further electrophilic attack on the ring are determined by the directing effects of the existing substituents. fiveable.meucalgary.ca Methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The methyl ester group is a deactivating, meta-directing group. fiveable.me

Given the substitution pattern of this compound, the two methoxy groups at positions 2 and 4 will strongly activate the ring towards electrophilic attack. The fluorine at position 3 will have a deactivating effect. The most likely positions for electrophilic substitution would be C5 and C6, which are ortho and para to the activating methoxy groups. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
Methoxy2ActivatingOrtho, Para
Fluorine3DeactivatingOrtho, Para
Methoxy4ActivatingOrtho, Para
Methyl Ester1DeactivatingMeta

Considering the combined effects, the C5 position is activated by the ortho-methoxy group at C4 and the para-methoxy group at C2. The C6 position is activated by the ortho-methoxy group at C2. Therefore, electrophilic substitution is expected to occur predominantly at the C5 and C6 positions.

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. libretexts.orglibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the methoxide leaving group. libretexts.org

Common nucleophilic acyl substitution reactions for esters include hydrolysis to the corresponding carboxylic acid, amidation to form an amide, and transesterification to form a different ester. chadsprep.commasterorganicchemistry.com These reactions are often catalyzed by acids or bases. acs.org

The methoxy groups on the aromatic ring can undergo various transformations. One common reaction is demethylation to form the corresponding phenols. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions on the ester or the fluorine substituent.

In some cases, the replacement of an aromatic fluorine atom by a methoxy group has been observed during reactions with methyl iodide in DMF, where the solvent acts as the oxygen source. nih.gov While this is a substitution of fluorine, it highlights the potential for transformations involving methoxy groups under specific conditions.

The substituents on the aromatic ring of this compound can be interconverted to introduce new functionalities. compoundchem.comvanderbilt.edu For example, the methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups.

The fluorine atom can also be a site for further functionalization, although direct displacement is generally difficult on an aromatic ring unless activated by strong electron-withdrawing groups. However, transition metal-catalyzed cross-coupling reactions can be employed to replace the fluorine atom with other groups.

Catalytic Approaches in this compound Synthesis and Reactivity

Catalysis plays a significant role in both the synthesis and subsequent reactions of functionalized aromatic compounds like this compound.

In the synthesis, catalytic methods can be employed for the fluorination step. While electrophilic fluorination is common, transition metal-catalyzed fluorination reactions have also been developed. nih.gov For instance, palladium-catalyzed reactions have been shown to effect the fluorination of aryl precursors. nih.gov

For the derivatization of this compound, various catalytic approaches can be utilized. Transition metal catalysts, particularly those based on palladium, ruthenium, and rhodium, are widely used for C-H activation and functionalization of aromatic rings. researchgate.netmdpi.com These methods allow for the direct introduction of new substituents at specific positions, often with high regioselectivity. For example, ruthenium-catalyzed C-H arylation or alkenylation could potentially be applied to the C5 or C6 positions of the molecule. mdpi.com

The ester group can also be a handle for catalytic transformations. For instance, palladium-catalyzed α-arylation of nitroalkanes has been achieved using aryl fluorosulfonates as the arylating agents, demonstrating the utility of catalytic methods in forming new C-C bonds involving functionalized aromatics. acs.org

Furthermore, catalytic methods are instrumental in performing functional group interconversions under mild conditions. For example, catalytic hydrogenation can be used for the reduction of a nitro group, should one be introduced onto the ring.

Acid-Catalyzed Reactions

The reactivity of this compound in acid-catalyzed reactions is governed by the directing effects of its substituents. The two methoxy groups are strong activating groups and are ortho-, para-directing, while the fluorine atom is a deactivating group but is also ortho-, para-directing. researchgate.netyoutube.com The ester group is a deactivating, meta-directing group. The interplay of these effects will determine the regioselectivity of electrophilic aromatic substitution reactions.

Given the substitution pattern, the position most activated towards electrophilic attack would be the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. The C6 position is sterically hindered by the adjacent ester group.

A common acid-catalyzed reaction is the hydrolysis of the ester to the corresponding carboxylic acid, 2,4-dimethoxy-3-fluorobenzoic acid. This reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid. msu.edu

Other potential acid-catalyzed electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, likely at the C5 position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, also expected to occur at the C5 position.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

The conditions for these reactions would need to be carefully controlled to avoid potential side reactions, such as the cleavage of the methoxy ether bonds under harsh acidic conditions.

Organometallic Catalysis in Aromatic Functionalization

The functionalization of the aromatic ring of this compound can also be achieved through the use of organometallic catalysis, particularly with transition metals like palladium. These methods offer alternative pathways for forming new carbon-carbon and carbon-heteroatom bonds, often with high selectivity. nih.govnih.gov

One of the most powerful techniques in modern organic synthesis is the palladium-catalyzed cross-coupling reaction. While the fluorine atom is generally less reactive in these reactions compared to other halogens, under specific conditions, C-F bond activation can be achieved. nih.gov More commonly, C-H activation strategies are employed for the functionalization of arenes.

For a molecule like this compound, palladium-catalyzed C-H arylation could be a viable method for introducing a new aryl group onto the benzene ring. nih.govmit.edu The directing effects of the substituents would again play a crucial role in determining the site of functionalization. The methoxy groups are known to be effective directing groups in such transformations.

The following table summarizes potential palladium-catalyzed cross-coupling reactions for the functionalization of a related precursor, a halogenated derivative of 1-fluoro-2,4-dimethoxybenzene, which could be synthesized and then converted to the target ester.

Reaction Type Catalyst/Ligand Coupling Partner Potential Product
Suzuki CouplingPd(OAc)₂ / Phosphine LigandArylboronic acidAryl-substituted benzoate (B1203000)
Heck CouplingPd(OAc)₂ / Phosphine LigandAlkeneAlkenyl-substituted benzoate
Buchwald-Hartwig AminationPd(dba)₂ / Buchwald LigandAmineAmino-substituted benzoate
Sonogashira CouplingPd(PPh₃)₄ / CuITerminal AlkyneAlkynyl-substituted benzoate

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete picture of the atomic connectivity and environment within Methyl 2,4-dimethoxy-3-fluorobenzoate can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methoxy (B1213986) groups and the methyl ester group.

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom and ester group. The coupling between these protons and with the fluorine atom will result in specific splitting patterns, which can be analyzed to confirm their relative positions.

The aliphatic region will contain singlets corresponding to the three methyl groups: the two methoxy groups (-OCH₃) at positions 2 and 4, and the methyl group of the ester functionality (-COOCH₃). The chemical shifts of the methoxy protons will be slightly different due to their distinct electronic environments, influenced by the adjacent fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-56.5 - 6.7Doublet of doubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 1-2
H-67.7 - 7.9Doublet of doubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
2-OCH₃3.8 - 4.0Singlet-
4-OCH₃3.8 - 4.0Singlet-
COOCH₃3.9 - 4.1Singlet-

Note: The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the various substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that confirms the position of the fluorine substituent. Carbons that are two or three bonds away from the fluorine atom will show smaller coupling constants (²JCF and ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (JCF, Hz)
C-1110 - 115~20
C-2155 - 160 (d)~10
C-3140 - 145 (d)~250
C-4160 - 165 (d)~15
C-5100 - 105~5
C-6125 - 130~2
C=O165 - 170-
2-OCH₃55 - 60-
4-OCH₃55 - 60-
COOCH₃50 - 55-

Note: 'd' denotes a doublet due to C-F coupling. The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4), providing further confirmation of the substitution pattern on the aromatic ring.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons (H-5 and H-6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals of H-5 and H-6 to their corresponding carbon signals (C-5 and C-6). It would also confirm the assignments of the methyl protons to their respective carbon atoms.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the two ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-F stretching vibration will also be present in this region, usually as a strong band. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (methyl)Stretching2850 - 2960
C=O (ester)Stretching1720 - 1740
Aromatic C=CStretching1450 - 1600
C-O (ester and ether)Stretching1000 - 1300
C-FStretching1000 - 1200

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample. When monochromatic light interacts with the molecules of this compound, the vast majority of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency that corresponds to the specific vibrational modes of the molecule's functional groups.

The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to its distinct structural features. Analysis of related fluorinated and substituted aromatic compounds allows for the prediction of these vibrational frequencies. nih.govresearchgate.net Key expected vibrational modes include the stretching of the carbon-fluorine bond, vibrations of the aromatic ring, and stretching modes associated with the methoxy and methyl ester functionalities. researchgate.net

Below is a table of predicted characteristic Raman shifts for the compound.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic C-H StretchBenzene Ring3000 - 3100
C=O StretchEster Carbonyl1720 - 1740
Aromatic C=C StretchBenzene Ring1580 - 1610, 1450 - 1500
C-O-C Asymmetric StretchEther & Ester1230 - 1270
C-F StretchAryl Fluoride (B91410)1210 - 1250
Ring Breathing ModeSubstituted Benzene~1000

This interactive table outlines the primary vibrational modes anticipated in the Raman spectrum of this compound, based on data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. youtube.com For this compound, with the chemical formula C₁₀H₁₁FO₄, HRMS is critical for confirming its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

The theoretical exact mass can be calculated as follows:

Carbon: 10 x 12.000000 = 120.000000

Hydrogen: 11 x 1.007825 = 11.086075

Fluorine: 1 x 18.998403 = 18.998403

Oxygen: 4 x 15.994915 = 63.979660

Calculated Exact Mass: 214.064138 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the C₁₀H₁₁FO₄ formula.

Fragmentation Pattern Analysis for Structural Inference

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺•). This ion is often energetically unstable and fragments into smaller, characteristic charged particles. chemguide.co.uk The analysis of these fragments provides a molecular fingerprint that helps to piece together the original structure.

For this compound (M⁺• = 214.06), several fragmentation pathways can be predicted based on the known behavior of aromatic esters and ethers. libretexts.orgnih.gov

Loss of a methoxy radical (-•OCH₃) from the ester group: This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

[M - 31]⁺: m/z 183.03

Loss of a methyl radical (-•CH₃) from one of the methoxy ether groups: This results in a stabilized cation.

[M - 15]⁺: m/z 199.04

Loss of the entire carbomethoxy group (-•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group.

[M - 59]⁺: m/z 155.01

The relative abundance of these and other fragments helps to confirm the connectivity of the atoms within the molecule. youtube.comyoutube.com

IonFragmentation PathwayPredicted m/z
[C₁₀H₁₁FO₄]⁺•Molecular Ion (M⁺•)214.06
[C₉H₈FO₄]⁺[M - CH₃]⁺199.04
[C₉H₈FO₃]⁺[M - OCH₃]⁺183.03
[C₈H₈FO₂]⁺[M - COOCH₃]⁺155.01

This interactive table details the expected primary fragments for this compound in an EI-mass spectrum.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography techniques are the gold standard for determining the arrangement of atoms within a solid material. By analyzing the diffraction pattern of X-rays passing through a sample, one can deduce the three-dimensional structure of a molecule and how molecules pack together in a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation in Solid State

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. mdpi.com By irradiating a single, well-ordered crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically resolved into a three-dimensional electron density map. From this map, the precise positions of each atom in the molecule can be determined.

If a suitable single crystal of this compound were analyzed, SC-XRD would yield:

Absolute confirmation of the molecular structure, including the substitution pattern on the aromatic ring.

Precise bond lengths and angles , revealing details about the electronic environment and potential strain. acs.org

The conformation of the molecule in the solid state, particularly the orientation of the ester and methoxy groups relative to the plane of the benzene ring. acs.org

Information on intermolecular interactions , such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing arrangement. nih.govwikipedia.org

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. Instead of the discrete spots seen in SC-XRD, the diffraction from a powder sample produces a characteristic pattern of concentric rings, which are presented as a one-dimensional diffractogram (intensity vs. diffraction angle 2θ).

The primary applications of PXRD for a compound like this compound include:

Crystalline Fingerprinting: The PXRD pattern is unique to a specific crystalline solid, serving as a fingerprint for identification and quality control.

Assessment of Crystalline Purity: A pure, crystalline sample will show a pattern with sharp, well-defined peaks. The presence of broad, undefined features (an amorphous halo) or extra peaks would indicate the presence of amorphous material or crystalline impurities, respectively.

Analysis of Polymorphism: Polymorphs are different crystalline forms of the same compound. Each polymorph has a distinct crystal structure and, therefore, a unique PXRD pattern. PXRD is a key tool for identifying and distinguishing between different polymorphic forms of a substance. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of non-covalent interactions such as hydrogen bonds and van der Waals forces. researchgate.netmdpi.com

The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts and their relative distances. nih.govnih.gov Distances shorter than, equal to, or longer than the van der Waals radii are typically shown in red, white, and blue, respectively. nih.gov For this compound, the Hirshfeld surface would reveal the specific interactions dictated by its functional groups: the fluorine atom, the two methoxy groups, and the methyl ester.

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypeInteracting AtomsPredicted ContributionDescription
Hydrogen-HydrogenH···HHighRepresents van der Waals forces, typically the largest contributor to the surface area. nih.gov
Oxygen-HydrogenO···H / H···OSignificantArises from interactions involving the methoxy and ester oxygen atoms with hydrogen atoms on adjacent molecules, indicative of weak C–H···O hydrogen bonds. nih.gov
Carbon-HydrogenC···H / H···CSignificantRelates to contacts between the aromatic ring and methyl groups. nih.gov
Fluorine-HydrogenF···H / H···FModerateSpecific interactions involving the fluorine atom, contributing to the unique packing arrangement. nih.gov
Carbon-CarbonC···CLowMay indicate potential π-π stacking interactions between aromatic rings. nih.gov

Chromatographic Methods for Purity and Isolation

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. Various chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds. newdirectionsaromatics.cominnovatechlabs.com It is considered a "gold standard" for purity testing of many chemical substances. innovatechlabs.comwholesalebotanics.com The technique first separates compounds in the gas phase based on their boiling points and interactions with a stationary phase (GC), and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS). newdirectionsaromatics.comresearchgate.net

For this compound, GC-MS analysis would confirm the compound's identity via its molecular ion peak and characteristic fragmentation pattern. Purity is assessed by the relative area of the main peak in the chromatogram; the presence of other peaks would indicate impurities. epa.gov Given its structure as a methyl ester, the compound is expected to be sufficiently volatile for GC-MS analysis. tdx.cat The method is highly sensitive, capable of detecting impurities at very low levels. nih.govmdpi.com

Table 2: Hypothetical GC-MS Parameters and Expected Data for this compound

ParameterValue/Description
GC Column Capillary column (e.g., DB-5ms, HP-5ms)
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 50°C to 250°C)
Carrier Gas Helium or Hydrogen
MS Ionization Electron Ionization (EI) at 70 eV
Expected Molecular Ion (M+) m/z = 214.07 (Calculated for C₁₀H₁₁FO₄)
Major Expected Fragments Fragments corresponding to the loss of ·OCH₃ (m/z=183), ·COOCH₃ (m/z=155), and other characteristic cleavages of the substituted benzene ring.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. nih.govajast.net A reversed-phase HPLC method is commonly employed for the analysis of benzoate (B1203000) derivatives. ekb.egmyfoodresearch.com

In a typical setup for this compound, the sample would be dissolved in a suitable solvent and injected into the HPLC system. Separation occurs on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH. ajast.netmyfoodresearch.com Detection is typically achieved using a UV spectrophotometer, as the aromatic ring of the compound absorbs UV light. nih.govepa.gov The purity is determined by the peak area percentage, and the concentration can be precisely calculated by comparing the peak area to that of a certified reference standard. ust.edu

Table 3: Typical HPLC Method Parameters for Analysis of this compound

ParameterDescription
Technique Reversed-Phase HPLC ekb.eg
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water/Buffer (e.g., Ammonium Acetate or Phosphate Buffer) ajast.netmyfoodresearch.com
Flow Rate 1.0 mL/min ajast.net
Detection UV at a specific wavelength (e.g., 254 nm) nih.govmyfoodresearch.com
Quantification External standard method using a calibration curve ust.edu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative monitoring of chemical reactions. thieme.de It allows chemists to quickly assess the progress of a synthesis by observing the consumption of starting materials and the formation of products. rsc.org

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a developing chamber containing an appropriate solvent system (eluent). The solvent moves up the plate by capillary action, separating the components of the mixture based on their polarity and affinity for the stationary phase. The separated spots are visualized, often under UV light. The progress of the reaction is judged by the diminishing intensity of the starting material spots and the increasing intensity of the product spot, which will have a different retention factor (Rƒ).

Table 4: Illustrative TLC Data for Monitoring the Synthesis of this compound

SpeciesStarting Material (e.g., 2,4-dimethoxy-3-fluorobenzoic acid)Product (this compound)
Relative Polarity More Polar (due to carboxylic acid)Less Polar (due to methyl ester)
Hypothetical Rƒ Value 0.250.60
Observation at t = 0 hours One intense spot at Rƒ = 0.25No spot
Observation at t = 2 hours Fainter spot at Rƒ = 0.25, new spot appearing at Rƒ = 0.60Faint spot at Rƒ = 0.25, intense spot at Rƒ = 0.60
Observation at t = 4 hours (Reaction Complete) Spot at Rƒ = 0.25 has disappearedOne intense spot at Rƒ = 0.60

Computational Chemistry and Theoretical Studies of Methyl 2,4 Dimethoxy 3 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods provide a static, time-independent view of the molecule, offering high-accuracy data on its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. DFT calculations for Methyl 2,4-dimethoxy-3-fluorobenzoate would typically involve functionals like B3LYP or PBE0 combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govbohrium.comresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. This optimized structure corresponds to the molecule's most probable geometry in the gas phase. The results of such a calculation would provide a detailed three-dimensional model of the molecule. For instance, DFT studies on similar dimethoxybenzene derivatives have been used to analyze structural and electronic properties, revealing how substituents influence the planarity and stability of the benzene (B151609) ring. nih.govbohrium.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP/6-311G(d,p)) Note: The following data is hypothetical and serves as an example of typical results from a DFT calculation. Specific values would require a dedicated computational study.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC=O (ester)~1.21 Å
Bond AngleC2-C3-C4 (ring)~119°
Bond AngleO-C(ester)-O~124°
Dihedral AngleC2-C1-C(ester)-O~0° or ~180° (indicating planarity)
Dihedral AngleC3-C4-O-C(methoxy)~0° or ~180° (depending on conformer)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) are used to obtain highly accurate energetic data. researchgate.net While computationally more demanding than DFT, these methods are the gold standard for calculating precise electronic energies, enthalpies, and Gibbs free energies. researchgate.netresearchgate.net A comprehensive ab initio study on halogenated aromatic compounds, for example, can provide definitive interaction energies and complex geometries. rsc.orgmdpi.com For this compound, these calculations would yield benchmark energy values, crucial for assessing its thermodynamic stability.

Table 2: Example of High-Accuracy Energy Data for this compound Note: This table is illustrative, showing the types of energy values that would be computed. The values are hypothetical.

Computational MethodBasis SetEnergy TypePredicted Value (Hartree)
HF6-311++G(d,p)Electronic Energy-783.1
MP26-311++G(d,p)Electronic Energy-785.4
CCSDaug-cc-pVDZElectronic Energy-785.6
G4N/AGibbs Free Energy-785.7

The presence of rotatable bonds, specifically in the two methoxy (B1213986) groups and the methyl ester substituent, means that this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. actascientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govactascientific.com

For this compound, the electron-donating methoxy groups would raise the energy of the HOMO, while the electron-withdrawing fluorine atom and ester group would lower the energy of the LUMO. The distribution of these orbitals across the molecule identifies the most probable sites for electrophilic and nucleophilic attack. acs.org DFT calculations can generate plots of the HOMO and LUMO, visualizing their location and predicting the molecule's reactive sites. chinesechemsoc.org

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is hypothetical and for illustrative purposes.

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5Region of highest electron density, susceptible to electrophilic attack.
LUMO Energy-1.5Region of lowest electron density, susceptible to nucleophilic attack.
HOMO-LUMO Gap5.0Indicates high kinetic stability and low chemical reactivity. actascientific.com

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visualization that illustrates the charge distribution of a molecule. ucl.ac.uk It is calculated by placing a positive point charge at various locations on the electron density surface and computing the potential energy. This surface is color-coded to indicate charge distribution: red areas represent regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govactascientific.com

For this compound, the EPS map would show negative potential concentrated around the oxygen atoms of the ester and methoxy groups, as well as the fluorine atom, due to their high electronegativity. ucl.ac.ukresearchgate.net Conversely, positive potential would be located on the hydrogen atoms. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's reactive behavior. researchgate.netcdnsciencepub.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. core.ac.uk An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular motion. mdpi.com

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and observing its behavior at a specific temperature and pressure. researchgate.netnih.gov These simulations can reveal:

Solvation Effects: How solvent molecules arrange themselves around the solute and the strength of these interactions.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more realistic view of its flexibility than static calculations. nih.gov

Transport Properties: Information related to diffusion and how the molecule moves within a medium.

MD simulations are a powerful tool for bridging the gap between theoretical models and real-world chemical systems, offering insights into processes that occur over time. mdpi.comresearchgate.net

Conformational Dynamics in Solution and Different Environments

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O bonds of the two methoxy groups and the ester moiety. In different solvent environments, the molecule's preferred conformation can shift to optimize solute-solvent interactions. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring these dynamics. By calculating the potential energy surface as a function of the dihedral angles of the substituent groups, researchers can identify the most stable conformers.

For instance, the orientation of the methoxy groups relative to the benzene ring can be described by the C2-C1-O-CH3 and C4-C5-O-CH3 dihedral angles. In the gas phase, intramolecular forces like steric hindrance and hyperconjugation would predominantly determine the most stable conformation. However, in a polar solvent, conformations with a higher dipole moment might be stabilized through favorable electrostatic interactions with the solvent molecules. The interplay between these factors leads to a dynamic equilibrium of different conformers in solution.

Solvent Effects on Molecular Behavior

The polarity and hydrogen-bonding capability of the solvent can significantly influence the molecular behavior of this compound. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed in computational studies to simulate the effect of the solvent environment on the molecule's geometry, electronic structure, and spectroscopic properties. These models treat the solvent as a continuous medium with a specific dielectric constant.

In a nonpolar solvent, the molecule's behavior would be similar to the gas phase, with intramolecular interactions being the dominant factor. In contrast, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the solvent's high dielectric constant would stabilize charge separation within the molecule, potentially altering bond lengths and angles. In protic solvents like water or methanol (B129727), specific hydrogen-bonding interactions between the solvent and the oxygen atoms of the methoxy and ester groups, as well as the fluorine atom, would further influence the conformational preferences and electronic distribution.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

The theoretical prediction of 1H and 13C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would be sensitive to the molecule's conformation. Therefore, it is common to calculate the NMR shifts for several low-energy conformers and then obtain a Boltzmann-averaged spectrum to compare with experimental results. The electronic environment of each nucleus, influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and ester groups, will determine its chemical shift.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (Illustrative) Note: These are hypothetical values for illustrative purposes and are not based on actual experimental data for this compound.

Atom Predicted Chemical Shift (ppm)
1H
Aromatic CH 6.5 - 7.5
OCH3 (C2) 3.8 - 4.0
OCH3 (C4) 3.7 - 3.9
COOCH3 3.6 - 3.8
13C
C=O 165 - 170
C-F 150 - 155 (J-coupling)
C-OCH3 (C2) 145 - 150
C-OCH3 (C4) 155 - 160
Aromatic CH 100 - 120
OCH3 (C2) 55 - 60
OCH3 (C4) 55 - 60

Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, the normal modes of vibration and their corresponding frequencies can be obtained. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The calculated IR spectrum would show characteristic peaks for the C=O stretch of the ester group, C-O stretches of the methoxy and ester groups, C-F stretch, and various aromatic C-H and C-C stretching and bending modes. Similarly, the Raman spectrum would provide complementary information, particularly for symmetric vibrations.

Table 2: Calculated Vibrational Frequencies (Illustrative) Note: These are hypothetical values for illustrative purposes and are not based on actual experimental data for this compound.

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretch (Ester) 1720 - 1740
Aromatic C=C Stretch 1450 - 1600
C-O Stretch (Methoxy/Ester) 1200 - 1300
C-F Stretch 1100 - 1200

Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis electronic transitions. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted. For this compound, the electronic transitions are expected to be of the π → π* and n → π* type, primarily involving the aromatic ring and the carbonyl group of the ester.

The positions of the methoxy and fluorine substituents on the benzene ring will influence the energy levels of the molecular orbitals and, consequently, the absorption wavelengths. The solvent environment can also cause a shift in the absorption bands (solvatochromism), which can be modeled using TD-DFT in conjunction with implicit solvent models.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Network Analysis

In the absence of strong hydrogen bond donors like O-H or N-H, the crystal structure of this compound is expected to be dominated by a network of weak C-H···O and C-H···F hydrogen bonds. Computational methods, particularly Hirshfeld surface analysis, are instrumental in identifying and quantifying these weak interactions. This analysis maps the close contacts in a crystal, revealing the regions involved in intermolecular bonding.

The methoxy (–OCH₃) and methyl ester (–COOCH₃) groups provide multiple hydrogen bond acceptors (oxygen atoms) and donors (methyl hydrogens). The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor.

C-H···O Interactions: These bonds are anticipated between the hydrogen atoms of the methyl groups or the aromatic ring and the oxygen atoms of the carbonyl group or the methoxy groups on neighboring molecules. Such interactions are a common feature in the crystal packing of related benzoate (B1203000) and anisole (B1667542) derivatives. nih.gov

C-H···F Interactions: The presence of the fluorine substituent introduces the possibility of C-H···F hydrogen bonds. These interactions, while generally weaker than conventional hydrogen bonds, can play a significant directional role in the assembly of crystal structures. mdpi.com Computational studies on fluorinated benzamides and other aromatic compounds have confirmed the structural importance of these contacts. mdpi.comdcu.ie

The analysis of these interactions typically involves calculating the geometric parameters of the bonds. While specific experimental data for this compound is not publicly available, theoretical calculations on analogous structures provide representative data.

Table 1: Representative Parameters for Weak Hydrogen Bonds in Organic Crystals

Interaction TypeTypical H···Acceptor Distance (Å)Typical Donor-H···Acceptor Angle (°)Reference Compounds
C-H···O2.1 - 2.7110 - 170Fluorinated Benzamides, Methyl 4-hydroxybenzoate (B8730719) dcu.iekaust.edu.sa
C-H···F2.1 - 2.6100 - 160Fluorinated Benzamides, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone nih.govdcu.ie

π-π Stacking Interactions

The aromatic ring of this compound is central to forming π-π stacking interactions, which are crucial for stabilizing the crystal lattice. The nature of these interactions is heavily influenced by the electronic properties of the substituents on the benzene ring. The molecule possesses both electron-donating groups (two –OCH₃) and electron-withdrawing groups (–F and –COOCH₃).

This combination modulates the quadrupole moment of the aromatic ring. Computational studies on substituted benzene dimers show that such electronic effects typically lead to a preference for offset or parallel-displaced stacking geometries over a direct face-to-face arrangement. chemrxiv.org This configuration minimizes Pauli repulsion while maximizing attractive dispersion forces. chemrxiv.org

Theoretical methods like Density Functional Theory (DFT) with dispersion correction (e.g., DFT-D) and Symmetry-Adapted Perturbation Theory (SAPT) are used to calculate the energetics of these interactions. These calculations can determine the most stable stacking arrangement and the corresponding interaction energy.

Table 2: Typical Computational Values for π-π Stacking in Substituted Benzene Dimers

Stacking GeometryTypical Interplanar Distance (Å)Typical Interaction Energy (kcal/mol)Governing Factors
Parallel-Displaced3.4 - 3.8-2.0 to -5.0Balance of Pauli repulsion and dispersion chemrxiv.org
T-shaped4.5 - 5.5 (H to centroid)-1.5 to -3.0Favorable electrostatic interaction between ring quadrupole and C-H bond

Computational Insights into Co-crystal Formation (Contextual from related benzoic acids)

Computational screening has become an essential tool for predicting the likelihood of co-crystal formation, thereby reducing the experimental effort required. rsc.org For a molecule like this compound, several theoretical approaches can be employed, drawing context from extensive studies on related benzoic acids and fluorobenzoic acids. acs.org

A fundamental principle is that a co-crystal will form only if it is thermodynamically more stable than the crystalline forms of its individual components. acs.org Computational methods aim to predict this stability difference.

Lattice Energy Calculations: This approach compares the calculated lattice energy of a putative co-crystal with the sum of the lattice energies of the pure components. A more negative lattice energy for the co-crystal suggests it is thermodynamically favored. acs.org

Hydrogen Bond Propensity (HBP): This informatics-based method uses statistical data from the Cambridge Structural Database (CSD) to predict the most likely hydrogen bond synthons to form between an active pharmaceutical ingredient (API) and a co-former. A high probability of forming API-co-former hydrogen bonds over self-association (API-API or co-former-co-former) indicates a high likelihood of co-crystallization. acs.org

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This method, based on quantum chemistry, calculates the chemical potential of molecules in a liquid state. By comparing the thermodynamics of a mixed solution versus separate saturated solutions, it can predict the excess free energy of mixing, which correlates with the driving force for co-crystal formation. rsc.org

Studies on combinations of benzoic acid with various fluorobenzoic acids have shown that fluorine substitution plays a critical role, steering the outcome from a solid solution to a true co-crystal. acs.org This highlights that the specific electronic and steric effects of the fluoro and dimethoxy groups in this compound would be critical determinants in its co-crystallization behavior.

Table 3: Computational Methods for Co-crystal Screening

MethodPrinciplePrediction BasisKey Advantage
Lattice Energy ComparisonThermodynamic stability of crystal lattices. acs.orgΔElattice = Eco-crystal - (EAPI + Ecoformer) < 0Provides a direct, energy-based assessment of stability. acs.org
Hydrogen Bond Propensity (HBP)Statistical analysis of hydrogen bond formation from the CSD. acs.orgLikelihood of API-coformer synthon formation is greater than self-association synthons. acs.orgKnowledge-based and computationally efficient.
COSMO-RSCalculates chemical potential based on surface polarization charges. rsc.orgFavorable excess free energy of mixing indicates co-crystal potential. rsc.orgAccounts for solvent effects and provides a robust thermodynamic picture.

Applications and Advanced Materials Chemistry

Methyl 2,4-dimethoxy-3-fluorobenzoate as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups makes this compound a valuable precursor for creating a wide array of more intricate chemical structures. Its utility stems from the ability of its substituent groups to be either retained in the final product or to act as reactive sites for further chemical transformations.

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity can influence factors such as metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net this compound is a prime example of a fluorinated building block—a molecule that already contains a fluorine atom and can be readily incorporated into larger structures. tcichemicals.com

Fluorinated aromatic compounds derived from such precursors are integral to various applications:

Pharmaceuticals: Used in the development of hypnotics, tranquilizers, anti-inflammatory agents, and antibacterials. researchgate.net

Agrochemicals: Incorporated into herbicides, insecticides, and fungicides. researchgate.net

Advanced Materials: Utilized in the creation of liquid crystals and high-performance polymers. researchgate.net

The synthesis of complex fluorinated molecules often involves multi-step reaction sequences. For instance, processes analogous to the synthesis of related fluorinated benzoic acids can involve nitration, selective reduction, diazotization, and chlorination, demonstrating the versatility of these intermediates. researchgate.net

Multifunctional organic scaffolds are defined as hybrid molecules constructed from two or more components, often using a central "hub" molecule. mdpi.com Amino acids are common examples of such hubs, providing multiple functional groups for further reactions. mdpi.com Similarly, substituted benzoates like this compound can serve as the foundational core for building complex architectures. The ester, methoxy (B1213986), and fluoro groups offer distinct points for chemical modification, allowing for the attachment of different molecular entities.

This approach is crucial in drug discovery and diagnostics, where scaffolds are used to combine targeting moieties, imaging agents, and therapeutic payloads into a single molecule. The synthesis of such complex structures relies on the availability of versatile building blocks that have orthogonally protected functional groups, enabling selective reactions. mdpi.com For example, related fluorinated aromatic compounds are used as building blocks for creating 18F-labeled aromatic amino acids for use in Positron Emission Tomography (PET). d-nb.info

The reactivity of the fluorine atom on an activated aromatic ring makes it a useful "handle" in polymerization reactions. researchgate.net In certain fluorinated aromatic compounds, the fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of ether or imide linkages, which are the backbones of many high-performance polymers. researchgate.net

Aromatic polyethers and polyimides, known for their thermal stability and mechanical strength, can be synthesized using fluorinated precursors. researchgate.net The condensation of fluorinated aromatic compounds with diphenols or diamines is a common strategy for producing these materials. researchgate.net Therefore, a molecule like this compound could potentially serve as a monomer or a comonomer in the synthesis of specialized polymers where the benzoate (B1203000) moiety and the specific substitution pattern are desired for tailoring the final properties of the material.

Design and Synthesis of Novel Derivatives and Analogs

The core structure of this compound provides a template for creating a library of new compounds with potentially enhanced or different properties. By systematically modifying the structure, chemists can fine-tune its electronic and steric characteristics.

Several synthetic strategies can be employed to modify the this compound scaffold. These reactions target the aromatic ring, the ester group, or the methoxy substituents.

Reaction TypeDescriptionPotential Outcome on Scaffold
Nucleophilic Aromatic Substitution (SNAr) The fluorine atom, activated by other substituents, can be replaced by nucleophiles such as methoxy groups, amines, or thiols. acgpubs.orgIntroduction of new functional groups at the 3-position.
Ester Hydrolysis The methyl ester can be hydrolyzed to the corresponding carboxylic acid, for example, using sodium hydroxide (B78521) in methanol (B129727). chemicalbook.comProvides a carboxylic acid group for amide bond formation or other coupling reactions.
Demethylation The methoxy groups can be cleaved to form hydroxyl groups (phenols).Creates new reactive sites for ether synthesis or esterification.
Electrophilic Aromatic Substitution Reactions such as nitration or halogenation can introduce additional substituents onto the aromatic ring, with the positions directed by the existing groups.Further functionalization of the benzene (B151609) ring.
Claisen-Schmidt Condensation In related systems, base-catalyzed condensation reactions are used to form larger chalcone (B49325) derivatives. acgpubs.orgElongation of the carbon skeleton to build more complex molecules.

The chemical behavior of this compound and its derivatives is governed by the interplay of the electronic effects of its substituents.

Methoxy Groups (-OCH₃): These are strong electron-donating groups through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). They activate the ring towards electrophilic substitution and tend to direct incoming electrophiles to the ortho and para positions.

Fluorine Atom (-F): Fluorine is the most electronegative element, making it strongly electron-withdrawing via the inductive effect (-I effect). researchgate.net However, it is a weak electron-donating group through resonance (+M effect). This dual nature influences the reactivity of the aromatic ring.

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through both induction and resonance (-I, -M effects). It deactivates the ring towards electrophilic substitution and is a meta-director.

The combination of these effects creates a unique reactivity profile. For example, in nucleophilic aromatic substitution (SNAr) reactions, the presence of multiple fluorine atoms on an aromatic ring can lead to competitive replacement by a nucleophile, with the fluorine at the para position often being the most labile. acgpubs.org The choice of solvent can also dramatically influence the outcome of such reactions, sometimes preventing the SNAr reaction entirely in favor of other transformations. acgpubs.org

Advanced Synthetic Methodologies Utilizing this compound

The quest for more efficient, safer, and environmentally benign chemical processes has led to the development and application of advanced synthetic technologies. For a molecule with the specific substitution pattern of this compound, these modern approaches can offer significant advantages over classical batch processing.

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters compared to traditional batch methods. europa.eumdpi.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which can be relevant in the synthesis of fluorinated aromatics. nih.govgoogle.com For the synthesis of benzoates and related esters, flow chemistry has been shown to improve safety, efficiency, and scalability. mdpi.comresearchgate.net

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles can be extrapolated from related syntheses. For instance, the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) to produce methyl 2-(chlorosulfonyl)benzoate demonstrates the potential for handling reactive intermediates safely in a continuous process. researchgate.net Similarly, the direct fluorination of aromatic compounds using elemental fluorine has been successfully and safely conducted in continuous flow reactors, offering a pathway to introduce the fluorine atom with high selectivity. nih.govtib.eudntb.gov.ua

A hypothetical continuous flow process for this compound could involve the sequential introduction of reagents into heated or cooled microreactors, allowing for precise temperature control and rapid mixing. This would be particularly beneficial for the fluorination step, which often requires careful management of reaction conditions to avoid side products. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the synthesis.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantage in Synthesis
Enhanced Heat Transfer Improved control over exothermic fluorination or methoxylation reactions, minimizing byproduct formation.
Precise Residence Time Control Optimization of reaction time to maximize yield and reduce degradation of the product.
Increased Safety Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. nih.gov
Facilitated Scale-up Production can be increased by running the system for longer periods or by numbering up reactors. europa.eu
Automation Allows for high-throughput screening of reaction conditions to quickly identify optimal parameters.

Microwave-Assisted and Sonochemical Reactions

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rasayanjournal.co.inijprdjournal.comresearchgate.netajrconline.org This technique has been widely applied to a variety of organic transformations, including esterifications and nucleophilic aromatic substitutions, which are key steps in the synthesis of substituted benzoates. rasayanjournal.co.inresearchgate.net

In the context of synthesizing this compound, microwave heating could be particularly beneficial for the esterification of 2,4-dimethoxy-3-fluorobenzoic acid with methanol. Conventional esterification often requires prolonged heating under reflux with an acid catalyst. ijprdjournal.com A microwave-assisted approach could potentially shorten the reaction time from hours to minutes. rasayanjournal.co.inijprdjournal.com Furthermore, the introduction of methoxy groups via nucleophilic aromatic substitution on a suitably substituted fluorinated precursor could be accelerated under microwave irradiation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification (Hypothetical)

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes rasayanjournal.co.inijprdjournal.com
Energy Consumption HighLow
Yield Moderate to HighOften higher yields rasayanjournal.co.in
Side Reactions Potential for more side products due to prolonged heatingReduced side reactions due to shorter reaction times

Sonochemical Reactions

Sonochemistry employs ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. While less common than microwave chemistry for routine synthesis, sonochemistry can promote reactions that are difficult to achieve under conventional conditions.

For the synthesis of this compound, ultrasound could be applied to enhance the rate of mass transfer in heterogeneous reactions, such as those involving solid catalysts or reagents. For example, the ultrasonic-assisted synthesis of other fluorinated heterocycles has been shown to decrease reaction times and increase yields. Similarly, ultrasound has been used for the efficient esterification of carboxylic acids. derpharmachemica.com The application of ultrasound could potentially facilitate the fluorination or methoxylation steps in the synthesis of this compound, particularly if solid-phase reagents are used.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. brazilianjournals.com.brwjpmr.com The synthesis of a specialized molecule like this compound provides an opportunity to apply these principles to minimize environmental impact.

Key green chemistry principles applicable to its synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions such as additions and rearrangements over substitutions and eliminations where possible.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. brazilianjournals.com.br Mechanochemical synthesis, which involves grinding solid reactants together, is an example of a solvent-free approach. rsc.orgmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave and ultrasonic irradiation can be considered energy-efficient methods as they significantly reduce reaction times. ajrconline.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The development of reusable solid acid catalysts for esterification is a relevant example. mdpi.com

Designing for Degradation: Designing the molecule so that it breaks down into innocuous products at the end of its function.

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

MetricDescriptionRelevance to Synthesis
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%A high atom economy indicates an efficient use of reactant atoms.
E-Factor Total weight of waste / Weight of productA lower E-factor signifies a greener process with less waste generation.
Process Mass Intensity (PMI) Total mass in a process / Mass of productA comprehensive metric that includes reactants, solvents, and process aids, providing a holistic view of the process's greenness.
Reaction Mass Efficiency (RME) Mass of isolated product / Total mass of reactantsA practical metric that considers reaction yield and stoichiometry.

By evaluating potential synthetic pathways for this compound against these metrics, chemists can select the most environmentally benign route. For example, a route that utilizes a catalytic fluorination step would be preferable to one that uses a stoichiometric fluorinating agent.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds often involves multi-step processes that can be resource-intensive. A primary goal for future research is the development of synthetic pathways that are not only efficient in terms of yield but also environmentally sustainable. Traditional methods may rely on harsh reagents and generate significant waste. numberanalytics.com Modern approaches aim to minimize environmental impact by adhering to the principles of green chemistry.

Key strategies for sustainable synthesis include:

Photocatalysis: Utilizing light to drive chemical reactions offers a milder alternative to traditional heating, often leading to higher selectivity and reduced energy consumption. numberanalytics.com

Electrochemical Synthesis: This method uses electricity to facilitate fluorination and other transformations, potentially eliminating the need for stoichiometric chemical reagents. numberanalytics.com

Transition Metal Catalysis: The use of advanced catalysts can enable reactions under milder conditions and with greater control over regioselectivity, which is crucial for complex molecules like Methyl 2,4-dimethoxy-3-fluorobenzoate. numberanalytics.com

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthetic Routes Emerging Sustainable Routes
Energy Input Often requires high temperatures and pressures Can often proceed at room temperature (e.g., photocatalysis) numberanalytics.com
Reagents May use stoichiometric, hazardous reagents Employs catalytic amounts of reagents or reagent-free methods (e.g., electrochemistry) numberanalytics.com
Solvents Often relies on volatile organic compounds (VOCs) Focus on greener solvents or solvent-free conditions
Waste Generation Can produce significant byproducts and waste streams Designed for higher atom economy and reduced waste
Selectivity May require protecting groups, adding steps High selectivity reduces byproducts and purification needs numberanalytics.com

Research in this area will focus on adapting these sustainable methods for the specific synthesis and modification of this compound, aiming for a lower cumulative process mass intensity (cPMI), which accounts for the total mass of materials used to produce a specific mass of the product. rsc.org

Advanced Spectroscopic Characterization Techniques

Detailed structural elucidation is fundamental to understanding the properties and reactivity of a molecule. While standard techniques like solution-state NMR and mass spectrometry are routine, advanced methods can provide deeper insights, particularly into the solid-state structure and the local environment of the fluorine atom.

Solid-State NMR (ssNMR): For fluorinated compounds, ¹⁹F ssNMR is a particularly powerful technique. nih.gov It is not limited by the size or solubility of the molecule, which is an advantage for studying reaction intermediates or polymeric derivatives. nih.gov Key advantages of ¹⁹F ssNMR include:

High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a sensitive NMR probe. rsc.org

Background-Free Signal: The absence of naturally occurring fluorinated compounds in biological or most synthetic systems means there is no background signal. rsc.org

Structural Detail: ssNMR can measure chemical shift anisotropies (CSA) and dipolar couplings, providing detailed information about molecular geometry and intermolecular interactions in the solid state. nih.govnih.gov

Future work could involve detailed ¹⁹F ssNMR studies on crystalline forms of this compound to precisely map the electronic environment around the fluorine atom and understand how it is influenced by the methoxy (B1213986) and ester groups. This data is valuable for validating computational models and understanding crystal packing forces.

Table 2: Benefits of ¹⁹F Solid-State NMR for Structural Analysis

Parameter Information Gained Relevance to this compound
Isotropic Chemical Shift Electronic environment of the fluorine atom Correlates with the inductive and resonance effects of substituents
Chemical Shift Anisotropy (CSA) 3D electronic shielding around the nucleus Provides detailed insight into local geometry and bonding nih.gov
Dipolar Couplings Internuclear distances (e.g., ¹⁹F-¹³C, ¹⁹F-¹H) Defines molecular conformation and intermolecular packing in the solid state nih.gov
Relaxation Times (T₁, T₂) Molecular dynamics and motion Reveals information about the mobility of the molecule in the crystal lattice nih.gov

Integration of Machine Learning and AI in Synthetic Design and Property Prediction

Retrosynthesis Planning: AI-driven platforms can analyze a target molecule and propose multiple viable synthetic routes by drawing on vast reaction databases. nih.govchemrxiv.org These tools can identify novel or non-intuitive disconnections, potentially leading to more efficient syntheses.

Reaction Prediction and Optimization: ML models can predict the likelihood of success for a given reaction based on the substrates, reagents, and conditions. This predictive power helps chemists prioritize experiments and avoid unproductive pathways. For instance, an AI can predict which ligand in a palladium-catalyzed reaction is most likely to be successful, saving considerable experimental effort. rsc.org

Sustainability by Design: AI can be trained to optimize synthetic routes not just for yield but also for "greenness," by incorporating metrics like cPMI into the decision-making process. rsc.org This allows for a holistic assessment of a route's environmental impact from the earliest design stages.

Table 3: Role of AI/ML in the Chemical Synthesis Lifecycle

Stage Application of AI/ML Potential Impact
Route Design Proposing novel retrosynthetic pathways nih.gov Discovery of more efficient and innovative syntheses
Reaction Planning Predicting reaction outcomes and yields Reduced experimental failures and resource optimization
Condition Optimization Suggesting optimal solvents, catalysts, and temperatures Improved reaction efficiency and reduced development time
Sustainability Assessment Calculating and minimizing predicted environmental impact (cPMI) rsc.org Development of greener chemical manufacturing processes

Exploration of Novel Chemical Reactivity Patterns

The reactivity of the aromatic ring in this compound is governed by a complex interplay of the electronic effects of its three substituents: two electron-donating methoxy groups (-OCH₃) and one electron-withdrawing, deactivating fluorine atom (-F), along with the meta-directing ester group (-COOCH₃). libretexts.orglibretexts.org

-OCH₃ groups: These are strong activating, ortho-, para-directing groups due to their powerful electron-donating resonance effect. libretexts.org

-F atom: Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directors because of a weaker electron-donating resonance effect. libretexts.org Fluorine is the least deactivating of the halogens. libretexts.org

-COOCH₃ group: The ester group is a deactivating, meta-directing group.

The positions of these groups create a unique substitution pattern. The C5 and C6 positions are open for substitution. The strong activating effects of the two methoxy groups will likely dominate, directing incoming electrophiles. However, the precise outcome of electrophilic aromatic substitution reactions is not always straightforward and can be influenced by steric hindrance and the specific reaction conditions.

Future research should systematically explore the reactivity of this compound under various conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) to map its reactivity profile. youtube.com This could uncover novel transformations or lead to the synthesis of new derivatives with interesting properties. For example, understanding the regioselectivity could allow for the selective functionalization of the C5 or C6 position, providing access to a new family of tetrasubstituted benzene (B151609) derivatives.

Table 4: Summary of Substituent Effects on the Aromatic Ring

Substituent Position Electronic Effect Directing Influence
-OCH₃ 2 Activating (strong resonance donation) libretexts.org Ortho, Para
-F 3 Deactivating (strong inductive withdrawal) libretexts.org Ortho, Para
-OCH₃ 4 Activating (strong resonance donation) libretexts.org Ortho, Para
-COOCH₃ 1 Deactivating (inductive and resonance withdrawal) Meta

High-Throughput Screening for Chemical Transformations

High-throughput screening (HTS) allows for the rapid testing of numerous reactions in parallel, accelerating the discovery of new chemical transformations and optimal reaction conditions. By applying HTS to this compound, researchers can efficiently explore a vast chemical space.

For instance, an array of catalysts, ligands, and reagents could be screened to identify new coupling reactions or C-H functionalization strategies at the available C5 or C6 positions. Analytical techniques compatible with HTS, such as mass spectrometry or ¹⁹F NMR-based screening, are essential for rapid analysis of the reaction outcomes. mdpi.com ¹⁹F NMR is particularly well-suited for HTS of fluorinated compounds because the signal is unique and can be easily monitored to determine the success of a transformation without complex purification. rsc.orgmdpi.com

The integration of HTS with robotic automation and data analysis software can create a powerful discovery engine. This approach could rapidly identify novel reactions for this compound, expanding its utility as a versatile chemical building block.

Q & A

Q. What role does this compound play in designing fluorinated bioactive molecules?

  • Methodology : The 3-fluoro and 2,4-dimethoxy groups enhance lipid solubility and metabolic stability. It is a key intermediate for fluorinated quinolinecarboxylic acids (antimicrobial agents) and kinase inhibitors. Coupling with boronic acids (via Pd-catalyzed cross-coupling) introduces aryl groups for structure-activity relationship (SAR) studies .

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Feasible Synthetic Routes

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Methyl 2,4-dimethoxy-3-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.